BenchChemオンラインストアへようこそ!

N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-phenylacetamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Benzoxazole Scaffold

N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-phenylacetamide (CAS 2380069-30-5) is a synthetic small molecule belonging to the benzoxazole-phenylacetamide class, with molecular formula C18H19N3O2 and molecular weight 309.4 g/mol. Its structure features a 1,2-benzoxazole core substituted at the 3-position with a dimethylaminomethyl group and at the 5-position with a phenylacetamide moiety.

Molecular Formula C18H19N3O2
Molecular Weight 309.369
CAS No. 2380069-30-5
Cat. No. B3004116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-phenylacetamide
CAS2380069-30-5
Molecular FormulaC18H19N3O2
Molecular Weight309.369
Structural Identifiers
SMILESCN(C)CC1=NOC2=C1C=C(C=C2)NC(=O)CC3=CC=CC=C3
InChIInChI=1S/C18H19N3O2/c1-21(2)12-16-15-11-14(8-9-17(15)23-20-16)19-18(22)10-13-6-4-3-5-7-13/h3-9,11H,10,12H2,1-2H3,(H,19,22)
InChIKeyJYMHPMRGXOGTHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-phenylacetamide (CAS 2380069-30-5): Compound Profile for Research Procurement


N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-phenylacetamide (CAS 2380069-30-5) is a synthetic small molecule belonging to the benzoxazole-phenylacetamide class, with molecular formula C18H19N3O2 and molecular weight 309.4 g/mol . Its structure features a 1,2-benzoxazole core substituted at the 3-position with a dimethylaminomethyl group and at the 5-position with a phenylacetamide moiety. This chemotype is structurally related to a range of bioactive benzoxazole derivatives that have been investigated for anticancer, antimicrobial, and enzyme inhibitory activities [1]. The compound is offered as a research-grade chemical, typically at 95% purity, for in vitro experimental use only .

Why Generic Benzoxazole or Phenylacetamide Replacement Cannot Substitute for CAS 2380069-30-5 in Target-Focused Studies


Benzoxazole-phenylacetamide derivatives are not functionally interchangeable. Even small structural variations, such as the nature and position of substituents on the benzoxazole core, can dramatically alter both potency and selectivity profiles. For example, in a series of N-(benzazol-2-yl)-2-substituted phenylacetamide derivatives evaluated against MCF7 breast cancer cells, IC50 values spanned from 0.27 µM to >100 µM depending on subtle modifications of the phenylacetamide ring [1]. Similarly, the presence or absence of a CH2 bridge and the steric bulk at the R1 position critically modulated topoisomerase I versus topoisomerase II inhibition in related benzoxazole derivatives [2]. The target compound's unique 3-dimethylaminomethyl substitution on the benzoxazole ring, combined with an unsubstituted phenylacetamide at the 5-position, represents a distinct chemotype for which no direct activity-equivalent replacement has been identified in the public literature. Researchers seeking to replicate or extend studies involving this exact scaffold must therefore source the specific CAS number rather than relying on generic class-level alternatives.

Quantitative Differentiation Evidence for N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-phenylacetamide (CAS 2380069-30-5) Against Closest Analogs


Structural Differentiation: Dimethylaminomethyl Group Placement Creates a Distinct Chemotype Within the Benzoxazole-Phenylacetamide Series

The target compound (CAS 2380069-30-5) carries a dimethylaminomethyl substituent at the 3-position of the 1,2-benzoxazole ring, a substitution pattern that is distinct from the more commonly studied 2-substituted benzoxazole-5-yl phenylacetamides. In the published SAR of 5-phenylacetamido-substituted 2-phenylbenzoxazole derivatives (Sener et al., 2000), all 26 compounds featured aryl or substituted aryl groups at the 2-position, and none contained a basic amine at the 3-position [1]. This difference is functionally significant: the basic dimethylamino group introduces a protonatable nitrogen (predicted pKa ~8.5-9.5) that is absent in 2-phenyl-substituted analogs, altering hydrogen-bonding capacity, solubility profile, and potential interactions with acidic residues in biological targets. Among close analogs indexed in chemical catalogs (CAS 2379996-84-4, the 2-methoxyphenylacetamide variant; CAS 2379998-04-4, the 4-bromophenylacetamide variant), none replicate the unsubstituted phenylacetamide at the 5-position combined with the 3-dimethylaminomethyl group, establishing this compound as a structurally unique entry within the series .

Medicinal Chemistry Structure-Activity Relationship (SAR) Benzoxazole Scaffold

Antiproliferative Activity in Lung Cancer Cell Lines: Comparing the Target Compound to Structurally Related Phenylacetamide Derivatives

Limited published cytotoxicity data for the target compound indicate moderate antiproliferative effects against human non-small cell lung cancer (NSCLC) lines. In 2D viability assays, the compound exhibited IC50 values of 6.75 ± 0.19 µM (A549), 6.26 ± 0.33 µM (HCC827), and 6.48 ± 0.11 µM (NCI-H358) . Against the normal lung fibroblast line MRC-5, the IC50 was 3.11 ± 0.26 µM, indicating a lack of cancer-selective cytotoxicity in this single dataset . For comparison, structurally related N-(benzazol-2-yl)-2-substituted phenylacetamide derivatives bearing a benzoxazole scaffold (but with substitution at the 2-position rather than the 3-position) showed IC50 values against MCF7 breast cancer cells ranging from 0.27 to 4.52 µM for the most potent analogs (compounds 19, 22, 26) [1]. While a direct head-to-head comparison is not possible because cell lines and assay conditions differ, the target compound's micromolar potency against lung cancer lines is broadly consistent with the range observed for active benzoxazole-phenylacetamide congeners. However, its lack of selectivity over MRC-5 fibroblasts (selectivity ratio <1) contrasts with other benzoxazole derivatives that demonstrated 15-700-fold selectivity for HeLa over L929 cells [2]. This suggests that the 3-dimethylaminomethyl substitution may confer a different therapeutic window profile compared to 2-substituted analogs.

Cancer Pharmacology Cytotoxicity Assay Lung Adenocarcinoma

Predicted Physicochemical Differentiation: LogP and Hydrogen-Bonding Profile vs. 2-Aryl Benzoxazole Analogs

The 3-dimethylaminomethyl substituent in the target compound is predicted to confer a distinct physicochemical profile compared to the more extensively studied 2-aryl benzoxazole-5-yl phenylacetamides. Using structural comparison, the target compound (C18H19N3O2, MW 309.4) contains a basic tertiary amine (predicted pKa ~8.8) that is absent in 2-phenyl-substituted analogs such as N-[2-(phenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide. This basic center is expected to reduce logP by approximately 0.8-1.2 log units relative to the 2-phenyl analog (predicted logP ~3.8 vs. ~4.8 for the 2-phenyl derivative) and increase aqueous solubility at pH values below the amine pKa . In the context of benzoxazole SAR, Zilifdar et al. (2018) demonstrated that the introduction of polar substituents capable of hydrogen bonding significantly affected both cytotoxic potency and selectivity [1]. The dimethylaminomethyl group provides a tertiary amine that can act as a hydrogen bond acceptor and, when protonated, as a hydrogen bond donor, potentially enabling interactions not accessible to 2-aryl analogs. While no direct experimental logP or solubility data for the target compound are publicly available, the structural difference implies that it cannot be considered a direct physicochemical surrogate for 2-substituted benzoxazole phenylacetamides in permeability or solubility-critical assays.

ADME Prediction Physicochemical Properties Druglikeness

Recommended Research Application Scenarios for N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-phenylacetamide (CAS 2380069-30-5)


Scaffold-Hopping and Structure-Activity Relationship (SAR) Expansion in Benzoxazole Anticancer Programs

The compound is best deployed as a 3-dimethylaminomethyl-substituted benzoxazole scaffold entry in medicinal chemistry SAR campaigns. Because published benzoxazole-phenylacetamide series have predominantly explored 2-aryl or 2-substituted-phenyl modifications [1], incorporating CAS 2380069-30-5 into a compound library enables evaluation of the biological consequences of relocating the substituent from the 2-position to the 3-position with a basic amine. This can help probe whether topoisomerase inhibition, VEGFR-2 inhibition, or other mechanisms reported for 2-substituted benzoxazole derivatives [2] are retained or altered by this substitution pattern.

Selectivity Profiling Against Normal and Cancer Cell Line Panels

Given the limited cytotoxicity data indicating that the compound's IC50 against MRC-5 normal fibroblasts (3.11 µM) is lower than its IC50 against A549, HCC827, and NCI-H358 lung cancer lines , this compound may serve as a probe to investigate structural determinants of cancer-versus-normal cell selectivity in the benzoxazole class. Parallel testing with 2-substituted analogs showing high selectivity ratios (e.g., 15-700× in HeLa vs. L929 for certain benzoxazole derivatives [3]) would allow direct determination of whether the 3-dimethylaminomethyl group is a selectivity-enhancing or selectivity-eroding structural feature.

Physicochemical Profiling of Basic Amine-Containing Benzoxazole Derivatives

The ionizable dimethylamino group in CAS 2380069-30-5 provides a tool for studying how a basic center affects solubility, permeability, and protein binding within the benzoxazole-phenylacetamide chemotype. Researchers conducting parallel artificial membrane permeability assays (PAMPA), logD7.4 determinations, or plasma protein binding studies can use this compound alongside its non-basic 2-aryl counterparts to isolate the contribution of the basic amine to ADME properties.

Quote Request

Request a Quote for N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.